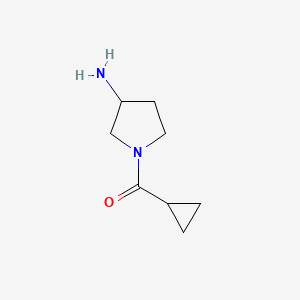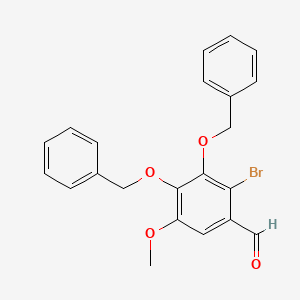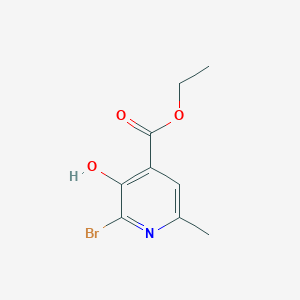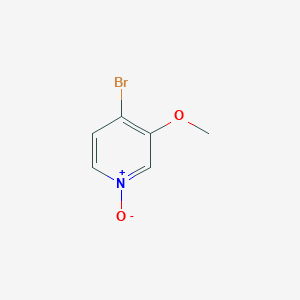
(6-Chlorochroman-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chlorochroman-2-yl)methanamine: is an organic compound with the molecular formula C10H12ClNO. It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a chlorine atom at the 6th position and a methanamine group at the 2nd position makes this compound unique and of interest in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-chlorochroman with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of (6-Chlorochroman-2-yl)methanamine may involve large-scale chlorination processes followed by amination reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: (6-Chlorochroman-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of chroman-2-ylmethanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azido derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (6-Chlorochroman-2-yl)methanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (6-Chlorochroman-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
(6-Chloropyridin-2-yl)methanamine: Similar in structure but with a pyridine ring instead of a chroman ring.
(6-Chloro-chroman-3-yl)methanamine hydrochloride: Similar but with the methanamine group at the 3rd position.
Uniqueness: (6-Chlorochroman-2-yl)methanamine’s unique combination of a chroman ring with a methanamine group at the 2nd position and a chlorine atom at the 6th position distinguishes it from other compounds.
Eigenschaften
Molekularformel |
C10H12ClNO |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
(6-chloro-3,4-dihydro-2H-chromen-2-yl)methanamine |
InChI |
InChI=1S/C10H12ClNO/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9H,1,3,6,12H2 |
InChI-Schlüssel |
MVAVRMCGIDQFGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)Cl)OC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


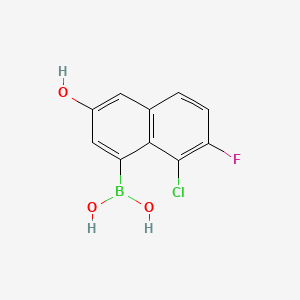
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B13920456.png)
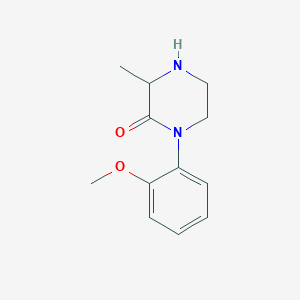
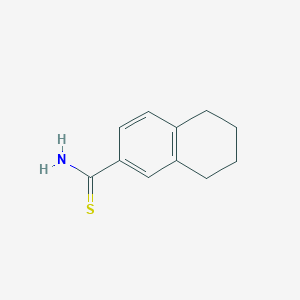
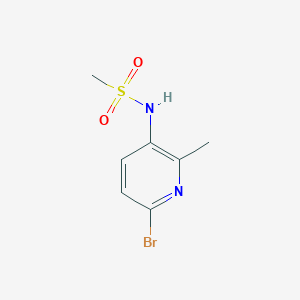
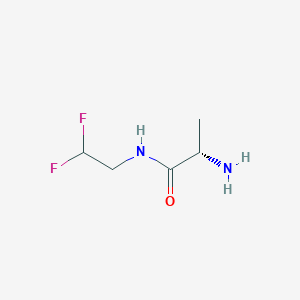
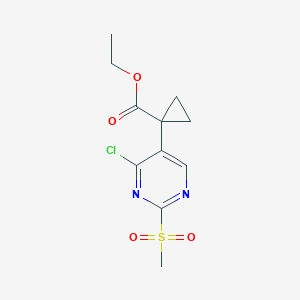

![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)

